molecular formula C13H18ClNO B2926109 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 475152-36-4

7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

Cat. No.: B2926109
CAS No.: 475152-36-4
M. Wt: 239.74
InChI Key: QIYPJULNRGJKCO-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have two or more rings that share one atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral . The shared atom is called the spiroatom, usually a quaternary carbon atom . Spiro compounds are widely found in nature and are of great interest in medicinal chemistry due to their unique 3D structure .


Synthesis Analysis

The synthesis of spiro compounds often involves the use of a key spiroatom that can react with different reagents to form the desired spiro compound . The specific synthesis process can vary greatly depending on the structure of the spiro compound and the reagents used .


Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by two or more rings that share a single atom . This shared atom, usually a quaternary carbon atom, is referred to as the spiroatom . The specific structure of a spiro compound can vary greatly depending on the size and type of the rings involved .


Chemical Reactions Analysis

The chemical reactions involving spiro compounds can be quite diverse, depending on the specific structure of the compound and the conditions under which the reaction takes place . Some spiro compounds can undergo reactions such as ring-opening, ring-closure, and rearrangement reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds depend on their specific structure . These properties can include factors such as solubility, stability, and reactivity .

Scientific Research Applications

Central Nervous System Potential

Synthesis of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives was motivated by their structural similarity to known antidepressants, leading to the exploration of their potential as central nervous system (CNS) agents. Bauer et al. (1976) synthesized analogs showing marked inhibition of tetrabenazine-induced ptosis, a property associated with antidepressant activity. Their studies suggest that optimal activity is linked to specific structural features, indicating a promising direction for developing new CNS agents (Bauer et al., 1976).

Sigma Receptor Ligands

Moltzen et al. (1995) and Maier & Wünsch (2002) synthesized and evaluated spiro[isobenzofuran-1(3H),4'-piperidines] derivatives as sigma ligands, focusing on their affinity and selectivity towards sigma 1 and sigma 2 receptors. These compounds were found to display subnanomolar affinity for sigma receptors, indicating significant potential as selective sigma 2 ligands. This research highlights the importance of N-substituent size and the introduction of substituents in the benzene ring for affinity and selectivity (Moltzen et al., 1995), (Maier & Wünsch, 2002).

Antimycobacterial Activity

Ranjith Kumar et al. (2009) explored the synthesis of novel spiro compounds, including 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives, for their in vitro activity against Mycobacterium tuberculosis. These compounds were identified to possess significant antimycobacterial activity, offering a new avenue for the development of treatments against tuberculosis (Ranjith Kumar et al., 2009).

Antihypertensive and Diuretic Activities

Klioze et al. (1978) reported on the synthesis and evaluation of N-sulfur derivatives of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] for their diuretic and antihypertensive properties. They found benzenesulfenamide derivatives to possess marked, species-specific activities, highlighting the compound's potential in treating hypertension (Klioze et al., 1978).

Mechanism of Action

The mechanism of action of spiro compounds can vary greatly depending on their specific structure and the biological target they interact with . Some spiro compounds have been found to interact with various enzymes and receptors, leading to a range of biological effects .

Safety and Hazards

The safety and hazards associated with spiro compounds can vary greatly depending on their specific structure . Some spiro compounds may be harmful if swallowed, inhaled, or in contact with skin . It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

The study of spiro compounds is a vibrant field with many potential future directions . These could include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on spiro compounds .

Properties

IUPAC Name

4-methylspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-9-15-13(12(10)11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLYZIRUSKIDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)COC23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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